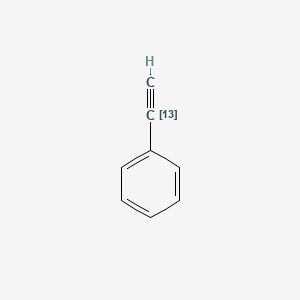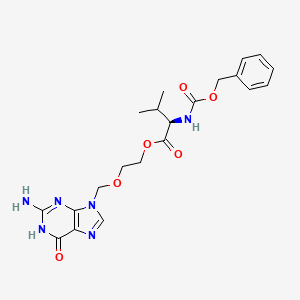
N-Carboxybenzyl D-Valacyclovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carboxybenzyl D-Valacyclovir is a derivative of Valacyclovir, an antiviral drug used primarily to treat herpes infections. It is characterized by its molecular formula C21H26N6O6 and a molecular weight of 458.47 .
準備方法
The synthesis of N-Carboxybenzyl D-Valacyclovir involves the esterification of Acyclovir with Carboxybenzyl (Cbz) protected Valine. The reaction typically occurs in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) in dimethylformamide (DMF) . The process can be summarized as follows:
Esterification: Acyclovir is reacted with Cbz-protected Valine using DCC and DMAP in DMF to form Cbz-protected Valacyclovir.
Deprotection: The Cbz group is removed by catalytic hydrogenation using hydrogen gas.
Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
化学反応の分析
N-Carboxybenzyl D-Valacyclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or halides.
Common conditions for these reactions include controlled temperatures, specific solvents (e.g., DMF, methanol), and catalysts (e.g., palladium on carbon for hydrogenation). Major products formed depend on the specific reaction and reagents used .
科学的研究の応用
N-Carboxybenzyl D-Valacyclovir has several applications in scientific research:
Chemistry: Used as a biochemical reagent in proteomics research.
Biology: Studied for its antiviral properties and potential therapeutic applications.
Medicine: Investigated for its efficacy in treating viral infections, particularly herpes.
作用機序
The mechanism of action of N-Carboxybenzyl D-Valacyclovir involves its conversion to Valacyclovir, which is then metabolized to Acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA polymerase, preventing viral DNA replication . The molecular targets include viral thymidine kinase and DNA polymerase .
類似化合物との比較
N-Carboxybenzyl D-Valacyclovir is unique compared to other similar compounds due to its specific esterification with Carboxybenzyl protected Valine. Similar compounds include:
特性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUAJRZJTUOEA-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
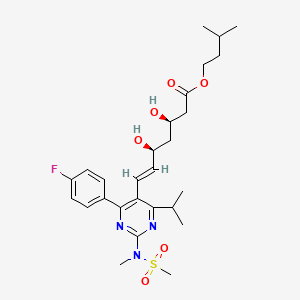
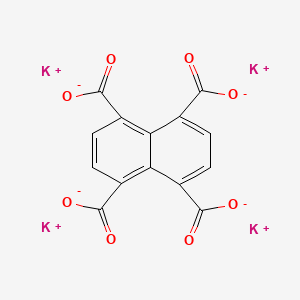

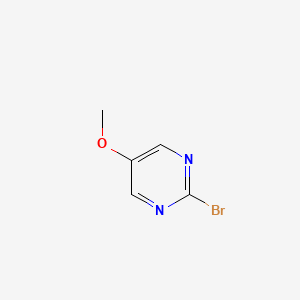
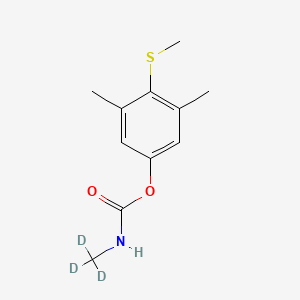
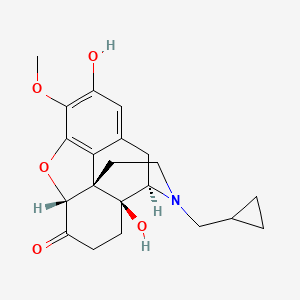
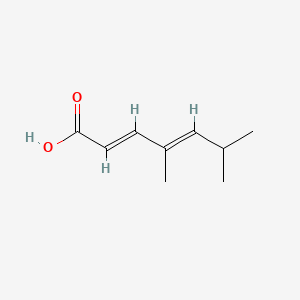
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)
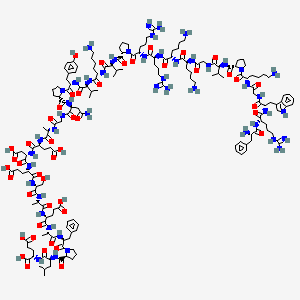
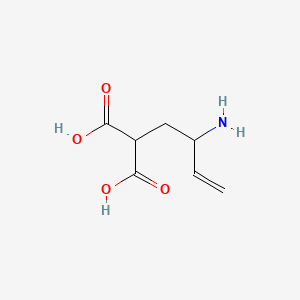
![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
